molecular formula C29H40O9 B8220858 Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-

Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-

Cat. No.: B8220858
M. Wt: 532.6 g/mol
InChI Key: NSFWWJIQIKBZMJ-UHCLLKSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- has several scientific research applications:

Comparison with Similar Compounds

Verrucarin a,7’-deoxo-7’-[(1R)-1-hydroxyethyl]-,(7’r)- is unique among trichothecenes due to its specific structural features and potent biological activities. Similar compounds include:

Properties

IUPAC Name

(3R,8R,12S,13R,18E,20Z,24R,26R)-12-hydroxy-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,22-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O9/c1-17-9-11-28-15-35-26(33)25(32)18(2)10-12-34-20(19(3)30)7-5-6-8-24(31)38-21-14-23(37-22(28)13-17)29(16-36-29)27(21,28)4/h5-8,13,18-23,25,30,32H,9-12,14-16H2,1-4H3/b7-5+,8-6-/t18-,19?,20?,21-,22-,23?,25+,27?,28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFWWJIQIKBZMJ-UHCLLKSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C)COC(=O)C1O)C)CO4)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCOC(/C=C/C=C\C(=O)O[C@@H]2CC3[C@@]4(C2([C@]5(CCC(=C[C@H]5O3)C)COC(=O)[C@H]1O)C)CO4)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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